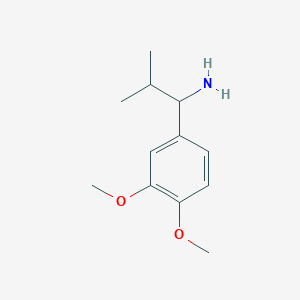

![molecular formula C20H19ClN4O3 B2691034 2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941996-63-0](/img/structure/B2691034.png)

2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazines and tetrazines are a special class of heterocyclic compounds. They are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis Analysis

The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The complexes of the type [M(tpt) 2]X 2 (where tpt = 2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine, M 2+ denotes Fe 2+, Co 2+, and Ni 2+, and halide denotes ClO 4 − or BF 4 −) adopts a cubic type of crystal .Chemical Reactions Analysis

Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

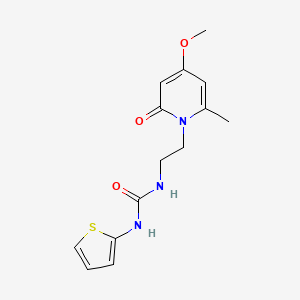

Synthesis and Biological Activity

The synthesis of highly functionalized tetrahydropyridines with potential biological activity was explored, revealing methods to create 1,2-dihydropyridine derivatives through Diels-Alder reactions. These compounds' structures were confirmed through various spectroscopic techniques, indicating potential in drug discovery processes (Wasilewska et al., 2011).

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized, showing moderate to good antiproliferative activity against several human cancer cell lines. This study showcases the therapeutic potential of such compounds in cancer treatment (Hranjec et al., 2012).

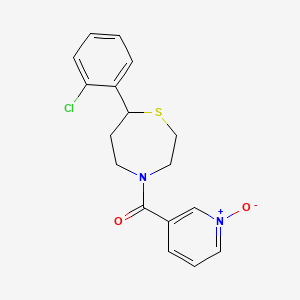

Antimicrobial and Antibacterial Applications

New 1,2,4-triazole derivatives were synthesized, displaying good or moderate antimicrobial activities against various test microorganisms. This research underscores the importance of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

The synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones and their screening for antibacterial activity reveal the potential for these compounds to serve as templates for new antibiotics (Vartale et al., 2008).

Material Science and CO2 Capture

- Triazine-based benzimidazole-linked polymers demonstrated high selectivity for CO2 over N2, highlighting their potential for CO2 capture and environmental sustainability efforts (Sekizkardes et al., 2014).

Mecanismo De Acción

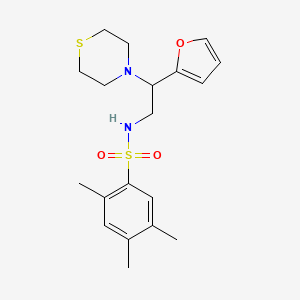

Imidazotriazines

This compound is a type of imidazotriazine, which is a class of compounds known for their diverse biological activities. They have been studied for potential therapeutic applications in various areas, including anticancer, antimicrobial, and anti-inflammatory treatments .

Triazinediones

The compound also contains a triazinedione moiety. Compounds with this structure have been associated with various biological activities, including antibacterial, antifungal, and anticancer effects .

Direcciones Futuras

The future directions in the field of triazine and tetrazine research involve further exploration of their synthesis, properties, and applications. This includes the development of new synthetic routes, the discovery of new properties, and the investigation of their potential applications in various fields such as medicine and chemical biology .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-2-28-17-9-7-16(8-10-17)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-3-5-15(21)6-4-14/h3-10H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFZNJVPYASIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)